![molecular formula C4H3FN2O2 B1202273 6-Fluorouracil CAS No. 591-36-6](/img/structure/B1202273.png)
6-Fluorouracil
Overview
Description
It is a cytotoxic medication that interferes with the synthesis of DNA and RNA, making it effective in the treatment of various cancers, including colorectal, breast, stomach, and pancreatic cancers . The compound was first synthesized in the 1950s and has since become a cornerstone in cancer treatment regimens .
Mechanism of Action
Target of Action
6-Fluorouracil, also known as 5-Fluorouracil, primarily targets the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to cell death .
Mode of Action
This compound is a pyrimidine analog that interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This blockage results in decreased DNA synthesis and repair, ultimately leading to decreased cell proliferation . The active metabolites of this compound, fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), are incorporated into RNA and DNA, leading to cytotoxicity and cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized via the same metabolic pathways as uracil . The active metabolites of this compound, FdUMP, FdUTP, and FUTP, are produced after the active transportation of this compound into cells by the uracil transport system . These metabolites interfere with various cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by marked interpatient variability in tumor response and patient tolerance . It is distributed into an apparent body volume equivalent to 25% of the body weight and is cleared rapidly from the circulation, principally due to metabolism, with a half-life of 5-15 minutes . The high plasma clearance of this compound suggests that considerable first-pass metabolism occurs following oral administration .
Result of Action
The action of this compound results in molecular and cellular effects that lead to cell death. It interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . This compound also impairs cellular metabolism and viability in normal cells, which underlies its developmental and reproductive toxicities .
Action Environment
Environmental factors such as poor dietary habits, lack of physical activity, cigarette smoking, and alcohol consumption can influence the action, efficacy, and stability of this compound . Non-coding RNAs also have a central impact on the determination of the response of patients to this compound .
Biochemical Analysis
Biochemical Properties
6-Fluorouracil plays a crucial role in biochemical reactions by acting as an antimetabolite. It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP). These metabolites interact with various enzymes and proteins, such as thymidylate synthase, which is inhibited by 5-FdUMP, leading to the disruption of DNA synthesis . Additionally, 5-FUTP is incorporated into RNA, interfering with RNA processing and function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by inhibiting DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in cell proliferation and survival . It also disrupts cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into active metabolites that interfere with DNA and RNA synthesis. 5-FdUMP forms a covalent complex with thymidylate synthase and a reduced folate cofactor, inhibiting the enzyme and blocking the synthesis of thymidine monophosphate (TMP), a nucleotide required for DNA replication . Additionally, 5-FdUTP and 5-FUTP are incorporated into DNA and RNA, respectively, causing further disruption of nucleic acid synthesis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause cumulative damage to cellular function, including persistent inhibition of DNA synthesis and induction of apoptosis . In vitro and in vivo studies have demonstrated that the compound’s effects can persist even after its removal, indicating long-lasting impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At high doses, this compound can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Studies have shown that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to increased adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to active metabolites and subsequent catabolism. The compound is metabolized by dihydropyrimidine dehydrogenase (DPD) into dihydrofluorouracil (DHFU), which is further broken down into inactive metabolites . The anabolic pathways involve the phosphorylation of this compound to form 5-FdUMP, 5-FdUTP, and 5-FUTP, which are responsible for its cytotoxic effects . The balance between these anabolic and catabolic pathways determines the compound’s efficacy and toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It enters cells via facilitated transport, using the same transporters as uracil . Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus and cytoplasm, where it exerts its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it inhibits DNA synthesis by targeting thymidylate synthase . Additionally, this compound can be found in the cytoplasm, where it interferes with RNA processing and function . The compound’s localization is influenced by various factors, including its chemical properties and interactions with cellular transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorouracil typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination at the desired position on the uracil molecule.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluorouracil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom, affecting the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various amino derivatives .
Scientific Research Applications
Cancer Treatment
6-Fluorouracil is widely used in the treatment of several cancers, including:
- Colorectal Cancer : It is often part of combination chemotherapy regimens for advanced stages.
- Breast Cancer : Used as a palliative treatment option.
- Gastric and Esophageal Cancers : Effective in managing symptoms and prolonging survival.
- Head and Neck Cancers : Employed in both curative and palliative settings.
The drug is administered either intravenously or topically depending on the type of cancer being treated. For instance, intravenous administration is common for systemic cancers, while topical formulations are used for localized skin cancers.
Dermatological Uses
Topical formulations of this compound are effective in treating actinic keratoses and superficial basal cell carcinomas. Studies have shown that:
- Actinic Keratoses : A regimen involving a 0.5% topical formulation applied daily for one week significantly reduces lesion counts compared to vehicle controls, achieving complete clearance in a notable percentage of patients .
- Basal Cell Carcinomas : Particularly useful when conventional treatments are impractical due to multiple lesions or difficult sites.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
-
Metastatic Esophageal Cancer :
A case report described a 74-year-old patient with metastatic esophageal cancer who showed significant improvement after receiving a reduced dose of 5-Fluorouracil due to partial dihydropyrimidine dehydrogenase deficiency. The patient tolerated the treatment well with minimal side effects . -
Actinic Keratoses Treatment :
In a clinical trial involving patients with actinic keratoses, those treated with topical 0.5% fluorouracil showed a reduction in lesion count by over 60% within four weeks compared to control groups . The long-term follow-up indicated sustained improvements even six months post-treatment. -
Intralesional Administration :
A review across multiple studies indicated that intralesional administration of fluorouracil led to a clearance rate of approximately 92.66% for various cutaneous lesions, with adverse effects being mostly mild and self-limiting .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound versus other treatment modalities for actinic keratoses:
Treatment Modality | Complete Clearance Rate (%) | Lesion Count Reduction (%) |
---|---|---|
Topical 0.5% Fluorouracil | 16.7 | 62.4 |
Vehicle Control | 0 | 28.8 |
Cryosurgery Alone | Varies | Varies |
Combination (Fluorouracil + Cryosurgery) | 30 | 67 |
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The most closely related compound, differing only in the position of the fluorine atom.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active compound in the body.
Tegafur: Another prodrug that is metabolized to 5-fluorouracil.
Uniqueness
6-Fluorouracil is unique in its ability to be directly incorporated into RNA, which is not a common feature among similar compounds. This incorporation disrupts RNA processing and function, adding an additional layer of cytotoxicity . Its specific inhibition of thymidylate synthase also makes it particularly effective in targeting rapidly dividing cancer cells .
Biological Activity
6-Fluorouracil (5-FU) is a pyrimidine analog widely used in the treatment of various cancers, including colorectal, breast, and head and neck cancers. Its biological activity primarily stems from its ability to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.
The primary mechanism through which this compound exerts its effects involves several key pathways:
- Thymidylate Synthase Inhibition : 5-FU is converted intracellularly to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), which binds to thymidylate synthase (TS) in the presence of the folate cofactor N5,N10-methylenetetrahydrofolate. This interaction forms a stable complex that inhibits the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), ultimately leading to reduced DNA synthesis and repair .
- Incorporation into RNA and DNA : 5-FU can also be converted into fluorouridine triphosphate (FUTP) and FdUTP. FUTP is incorporated into RNA, disrupting RNA processing and protein synthesis, while FdUTP can be integrated into DNA, causing further damage and cellular apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution:
- Absorption : 28-100% following intravenous administration.
- Half-life : Approximately 10-20 minutes.
- Metabolism : Primarily hepatic, with metabolites including carbon dioxide and urea being excreted .
- Elimination : About 7-20% of the drug is excreted unchanged in urine within six hours; most is eliminated within the first hour .
Clinical Efficacy
Numerous studies have demonstrated the effectiveness of this compound in clinical settings:
Case Study: Topical Fluorouracil for Actinic Keratosis
A study investigated the efficacy of a 0.5% topical formulation of fluorouracil in treating actinic keratosis (AK) before cryosurgery. Key findings included:
- Efficacy After Four Weeks : The mean lesion count was reduced by 62.4% in the fluorouracil group compared to 28.8% in the vehicle group (P<0.001). Complete clearance was achieved in 16.7% of patients treated with fluorouracil versus 0% in the control group .
- Long-Term Outcomes : At six months post-treatment, the fluorouracil plus cryosurgery group had a mean lesion count reduction of 67.0% , significantly higher than the 45.6% reduction in the control group (P=0.01) .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Mechanism | Description |
---|---|
Thymidylate Synthase Inhibition | Forms a stable complex with TS, inhibiting dTMP production |
RNA Incorporation | FUTP replaces UTP in RNA, disrupting processing and protein synthesis |
DNA Incorporation | FdUTP integrates into DNA, causing damage and apoptosis |
Properties
IUPAC Name |
6-fluoro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARBPJCRKSPIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326479 | |
Record name | 6-Fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591-36-6 | |
Record name | 6-Fluorouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 591-36-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Fluorouracil exert its cytotoxic effect?
A: this compound (5-FU) is a pyrimidine analog that disrupts DNA and RNA synthesis. [] It achieves this by primarily inhibiting thymidylate synthase (TS), a crucial enzyme for DNA replication. 5-FU is converted into its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which binds to and inhibits TS. This binding forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidine, a key DNA building block. []
Q2: The provided abstracts mention the use of this compound in combination with other chemotherapeutic agents. What is the rationale for this approach?
A: Combining this compound with other chemotherapeutic agents, such as cyclophosphamide, methotrexate, vincristine, and prednisone, is a common strategy to enhance treatment efficacy. [, , ] This approach, known as combination chemotherapy, targets multiple pathways involved in cancer cell growth and proliferation simultaneously, potentially leading to a more potent anti-tumor effect and reducing the likelihood of developing drug resistance. [, ]
Q3: The research suggests that this compound treatment can impact granulocyte function. Can you elaborate on this observation?
A: Studies on breast cancer patients receiving chemotherapy regimens including this compound observed a significant reduction (approximately 50%) in the chemiluminescence response of granulocytes compared to untreated individuals. [] Chemiluminescence, a measure of reactive oxygen species production, is associated with the bactericidal capacity of these immune cells. The study postulates that chemotherapy, including this compound, might affect granulocyte precursor cells in the bone marrow, leading to functionally weaker granulocytes with diminished bactericidal capacity. [] This finding highlights the potential impact of this compound on the immune system and its role in increasing susceptibility to infections in cancer patients.
Q4: One abstract mentions the "Cardiac toxicity of 5-fluorouracil" and specifically mentions "coronary spasm." Can you elaborate on this?
A: While this compound is primarily known for its effects on rapidly dividing cells like cancer cells, it can also have unintended effects on other tissues. [] While rare, this compound has been associated with cardiotoxicity, particularly coronary spasm. [] The exact mechanism is not fully understood but might involve direct effects on coronary arteries, leading to their constriction. This can cause symptoms like chest pain (angina). It's important to note that this side effect is not common and physicians consider the benefits of this compound treatment in the context of potential risks.
Q5: The research mentions a study comparing "multimodal therapy" with surgery for esophageal adenocarcinoma. What does multimodal therapy entail in this context, and what were the findings?
A: In the context of esophageal adenocarcinoma, multimodal therapy refers to a combination of chemotherapy, radiotherapy, and surgery. [, ] The study compared this approach to surgery alone and found that multimodal therapy led to significant improvements in survival. [, ] Patients receiving multimodal therapy had a median survival of 16 months compared to 11 months for those undergoing surgery alone. [, ] This highlights the potential benefits of combining this compound-based chemotherapy with other treatment modalities in managing this specific type of cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.